Scientific Field: Medicinal Chemistry Summary of Application: Boronic acids and their esters, which are structurally similar to “3-Cyano-5-(methoxycarbonyl)benzoic acid”, are considered important compounds for the design of new drugs and drug delivery devices . They are particularly seen as potential boron-carriers suitable for neutron capture therapy . Methods of Application: The application of these compounds in drug design involves their incorporation into molecular structures with the aim of enhancing the efficacy, selectivity, and safety of the resulting drugs . Results or Outcomes: While the specific outcomes would depend on the particular drug being designed, the general expectation is that the use of these compounds would lead to drugs with improved therapeutic profiles .
Scientific Field: Biochemistry Summary of Application: A compound structurally similar to “3-Cyano-5-(methoxycarbonyl)benzoic acid” has been used in the molecular modification of a regio- and stereo-specific nitrilase . This modification was aimed at enhancing the production of (S)-3-cyano-5-methylhexanoic acid, a critical intermediate in the preparation of optically pure pregabalin . Methods of Application: The modification involved the identification of two hotspots in the nitrilase molecule based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method . Mutants were then obtained with high enantioselectivity . Results or Outcomes: The mutants obtained were capable of kinetic resolution of rac-ISBN to (S)-CMHA, exhibiting a high enantiomeric excess (>99.9%) and conversion ratios of 43.8% and 40.9%, respectively .
3-Cyano-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula . It features a benzoic acid core with a cyano group and a methoxycarbonyl group attached to the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.
The compound's reactivity is influenced by the electron-withdrawing nature of the cyano group and the electron-donating properties of the methoxycarbonyl group.
Research indicates that 3-cyano-5-(methoxycarbonyl)benzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes related to cancer progression, making it a candidate for further pharmacological exploration.
Several synthesis methods for 3-cyano-5-(methoxycarbonyl)benzoic acid have been reported:
These methods emphasize efficiency, yield, and environmental considerations during production.
3-Cyano-5-(methoxycarbonyl)benzoic acid finds applications in:
Studies on 3-cyano-5-(methoxycarbonyl)benzoic acid have focused on its interactions with biological systems. Preliminary data suggest that it may interact with specific enzymes and receptors, influencing metabolic pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic applications.
3-Cyano-5-(methoxycarbonyl)benzoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 3-hydroxy-5-methoxybenzoate | C10H12O4 | 0.98 |
| 3-Methoxy-4-methylbenzoic acid | C10H12O3 | 0.96 |
| 3-Methoxy-5-methylbenzoic acid | C10H12O3 | 0.96 |
| 2-Hydroxy-5-methoxybenzoic acid | C9H10O4 | 0.95 |
The unique combination of the cyano group and methoxycarbonyl functionality in 3-cyano-5-(methoxycarbonyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.